3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a triazolopyrimidine core, which is known for its biological activity, and a substituted phenyl group that can influence its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For example, a common method involves the reaction of 3-ethyl-4-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic conditions to form the triazolopyrimidine ring.
Substitution of the Phenyl Group: The introduction of the 2-methoxy-5-methylphenyl group can be accomplished through a nucleophilic aromatic substitution reaction. This involves the reaction of the triazolopyrimidine core with a halogenated phenyl derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated phenyl derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Biology: It is used in studies to understand its effects on cellular processes and pathways.
Industry: The compound may have applications in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-4-amino-1,2,4-triazole: A precursor in the synthesis of triazolopyrimidines.
2-methoxy-5-methylphenyl derivatives: Compounds with similar phenyl substitution patterns.
Uniqueness
3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific combination of the triazolopyrimidine core and the substituted phenyl group. This combination can result in distinct biological activity and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
3-ethyl-N-(2-methoxy-5-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-10-7-9(2)5-6-11(10)21-3/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMWVYHMSAZGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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